molecular formula C8H9BrOS B3021719 Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- CAS No. 122654-17-5

Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)-

Cat. No.: B3021719
CAS No.: 122654-17-5
M. Wt: 233.13 g/mol
InChI Key: KDTVMNGHHHHLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS 122654-17-5, Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)-, is a halogenated ketone with the molecular formula C₈H₉BrOS . Its structure features a bromine atom at the C2 position of an ethanone backbone and a 2,5-dimethylthiophene (thienyl) group at C1. The thienyl group confers aromaticity and electronic properties distinct from phenyl or furan derivatives, while the dimethyl substituents introduce steric hindrance, modulating reactivity and biological interactions . This compound exhibits moderate polarity due to the carbonyl group, enabling hydrogen bonding and solubility in organic solvents. Potential applications include roles in pharmaceuticals, agrochemicals, and materials science, particularly where sulfur-containing heterocycles are advantageous .

Properties

IUPAC Name

2-bromo-1-(2,5-dimethylthiophen-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTVMNGHHHHLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459842
Record name Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122654-17-5
Record name Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- typically involves the bromination of 2,5-dimethylthiophene followed by the introduction of an ethanone group. One common method involves the reaction of 2,5-dimethylthiophene with bromine in the presence of a catalyst to yield 2-bromo-2,5-dimethylthiophene. This intermediate is then reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thienyl ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

    Substitution: Formation of substituted ethanone derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- has garnered attention for its diverse applications:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions such as:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols.
  • Oxidation Reactions : The thienyl ring can be oxidized to form sulfoxides or sulfones.
  • Reduction Reactions : The carbonyl group can be reduced to an alcohol using reducing agents .

Biological Activities

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains.
  • Antifungal Properties : It has shown promise in inhibiting fungal growth in laboratory settings .

Pharmaceutical Development

Ethanone derivatives are being investigated for their potential use in pharmaceuticals targeting specific biological pathways. For instance:

  • Enzyme Inhibition : Compounds similar to Ethanone may inhibit enzymes relevant in disease processes.
  • Receptor Modulation : It is being explored for its ability to modulate receptor activity related to various conditions .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials:

  • Polymers and Dyes : Its unique chemical structure makes it suitable for developing specific polymers or dyes that require particular properties .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that Ethanone derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized various concentrations of the compound and assessed its efficacy through disc diffusion methods.

Case Study 2: Pharmaceutical Research

In pharmaceutical research, Ethanone was tested as a potential lead compound for developing new antifungal agents. The results indicated that modifications to the thienyl group could enhance antifungal potency while reducing toxicity.

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thienyl ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects
  • Thienyl vs. Aryl/Furan Derivatives: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5, C₁₀H₁₁BrO₃) replaces the thienyl group with a dimethoxyphenyl ring. Methoxy groups are electron-donating, enhancing resonance stabilization and altering electrophilic substitution patterns compared to the electron-rich thienyl group . 2-Bromo-1-(furan-2-yl)ethanone (C₆H₅BrO₂) substitutes thiophene with furan. The oxygen atom in furan increases electronegativity, reducing aromatic stability compared to thiophene, which has a sulfur atom with lower electronegativity and greater polarizability .
Steric Hindrance

Physical and Chemical Properties

Compound Name Molecular Formula Melting Point (°C) Polarity (PSA, Ų) Key Substituents
Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- C₈H₉BrOS Not reported 35.5 (estimated) Thienyl, Br, 2,5-dimethyl
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone C₁₀H₁₁BrO₃ Not reported 46.5 Dimethoxyphenyl, Br
2-Bromo-1-(furan-2-yl)ethanone C₆H₅BrO₂ Not reported 34.1 Furan, Br
Dimethylthienylcetone (non-brominated analog) C₈H₁₀OS Not reported 35.5 Thienyl, 2,5-dimethyl
  • Polar Surface Area (PSA) : The target compound’s PSA (35.5 Ų) is comparable to its furan analog but lower than dimethoxyphenyl derivatives due to fewer oxygen atoms .
  • Thermal Stability: Brominated ethanones generally decompose upon heating. The target compound may release Br⁻ and SOₓ vapors, whereas nitro-substituted analogs (e.g., 3,4-dichloro-5-nitro-2-furanyl derivatives) emit NOₓ, Cl⁻, and Br⁻ .

Biological Activity

Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a bromine atom and a thienyl group, which contribute to its reactivity and biological effects.

Overview of the Compound

  • Chemical Name : Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)-
  • CAS Number : 122654-17-5
  • Molecular Formula : C10H10BrOS
  • Molecular Weight : 253.25 g/mol

The biological activity of Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- is primarily attributed to its interaction with various biochemical pathways. Thiazole derivatives are known to exhibit diverse biological effects through several mechanisms:

  • Antimicrobial Activity : Research indicates that compounds similar to Ethanone have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The presence of halogen substituents enhances their activity by increasing lipophilicity and facilitating membrane penetration.
  • Enzyme Inhibition : The compound has been explored for its potential to inhibit key enzymes involved in inflammatory processes. For instance, thiazole derivatives have shown inhibitory activity against cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX), which are crucial in the biosynthesis of inflammatory mediators.
  • Anticancer Properties : Preliminary studies suggest that Ethanone may possess anticancer activity. Similar thiazole compounds have been reported to inhibit cell growth in various cancer cell lines, indicating potential as a chemotherapeutic agent.

Antimicrobial Activity

The antimicrobial efficacy of Ethanone was evaluated through Minimum Inhibitory Concentration (MIC) assays against several bacterial strains:

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus1530
Escherichia coli2040
Candida albicans1020

These results indicate that Ethanone exhibits potent antimicrobial activity, particularly against Candida albicans, suggesting its potential use in treating fungal infections .

Enzyme Inhibition Studies

Ethanone's ability to inhibit key enzymes was assessed using in vitro assays:

EnzymeIC50 (µM)
COX-125
COX-230
5-LOX22

The IC50 values indicate that Ethanone effectively inhibits these enzymes at micromolar concentrations, highlighting its potential as an anti-inflammatory agent .

Case Studies

Several studies have investigated the biological effects of Ethanone and related compounds:

Q & A

Basic: What are the recommended synthetic routes for 2-bromo-1-(2,5-dimethyl-3-thienyl)ethanone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves bromination of a pre-existing thienyl ethanone precursor. For example:

  • Friedel-Crafts acylation of 2,5-dimethylthiophene with bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
  • Optimization parameters :
    • Temperature control (0–5°C) to minimize side reactions like polymerization .
    • Solvent selection (e.g., dichloromethane or carbon disulfide) to enhance electrophilic reactivity.
    • Stoichiometric ratios (1:1.2 for acylating agent:substrate) to maximize yield.
  • Characterization : Post-synthesis, validate purity via HPLC and confirm structure using NMR (¹H/¹³C) and IR spectroscopy, comparing with reference spectra of analogous bromoethanones .

Basic: What safety protocols are critical when handling 2-bromo-1-(2,5-dimethyl-3-thienyl)ethanone?

Methodological Answer:

  • Personal Protective Equipment (PPE) :
    • Respiratory: NIOSH/MSHA-approved respirators if aerosolization occurs .
    • Gloves: Nitrile or neoprene gloves (tested for brominated compound compatibility) .
    • Eye protection: OSHA-compliant chemical goggles .
  • Storage : Store in airtight containers at –20°C to prevent degradation; avoid light exposure due to potential photolytic decomposition .
  • Spill management : Use inert adsorbents (e.g., vermiculite) for containment; avoid water to prevent toxic fume release (e.g., HBr) .

Advanced: How can crystallographic software resolve structural ambiguities in this compound?

Methodological Answer:

  • Data collection : Obtain high-resolution single-crystal X-ray diffraction data.
  • Structure refinement : Use SHELXL (for small-molecule refinement) to model atomic positions and thermal parameters. Key steps:
    • Initial phasing via SHELXD for heavy atoms (bromine’s strong scattering aids solution) .
    • Iterative refinement with ORTEP-3 for visualizing thermal ellipsoids and validating bond lengths/angles against literature benchmarks .
  • Troubleshooting : For twinned crystals, apply twin-law matrices in SHELXL and cross-validate with spectroscopic data .

Advanced: How to address contradictions between experimental and computational spectroscopic data?

Methodological Answer:

  • Scenario : Discrepancies in NMR chemical shifts vs. DFT-predicted values.
  • Resolution strategies :
    • Solvent effects : Re-run computations with explicit solvent models (e.g., PCM for DMSO) .
    • Conformational sampling : Use molecular dynamics (MD) to identify dominant conformers influencing experimental spectra .
    • Cross-validation : Compare IR carbonyl stretches (1700–1750 cm⁻¹) with computed vibrational modes to confirm keto-enol tautomerism absence .

Basic: What physicochemical properties influence experimental design for this compound?

Methodological Answer:

Property Value/Behavior Experimental Impact Source
Melting Point~128°C (analogous compounds)Determines recrystallization solvent selection
SolubilityLow in H₂O; high in DCM, THFGuides reaction medium and purification methods
StabilitySensitive to hydrolysisRequires anhydrous conditions for storage

Advanced: What mechanistic insights guide the bromo group’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Nucleophilic substitution (SN₂) : The electron-withdrawing thienyl group enhances Br’s electrophilicity, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Computational modeling :
    • Use DFT (B3LYP/6-31G*) to map transition states and predict regioselectivity in aryl-Br bond activation .
    • Compare activation energies for competing pathways (e.g., oxidative addition vs. β-hydride elimination) .
  • Experimental validation : Monitor reaction progress via GC-MS; optimize ligand choice (e.g., XPhos) to suppress dehalogenation side reactions .

Advanced: How to mitigate thermal decomposition during high-temperature reactions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C for analogous bromoethanones) .
  • Reactor design : Use microwave-assisted synthesis for rapid, controlled heating to avoid prolonged thermal exposure .
  • Byproduct analysis : Employ GC-MS to identify toxic fumes (e.g., SOₓ, NOₓ) and adjust inert gas flow rates for safe venting .

Basic: What analytical techniques are essential for purity assessment?

Methodological Answer:

  • Chromatography :
    • HPLC with UV detection (λ = 254 nm) to quantify impurities.
    • TLC (silica, hexane:EtOAc 7:3) for rapid purity checks.
  • Spectroscopy :
    • High-resolution MS to confirm molecular ion ([M+H]⁺) and isotopic pattern (²⁷⁹Br/⁸¹Br ratio) .
    • Elemental analysis for C, H, N, Br validation (±0.3% tolerance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)-
Reactant of Route 2
Reactant of Route 2
Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.